molecular formula C13H22O B14593409 2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one CAS No. 61248-71-3

2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one

Cat. No.: B14593409
CAS No.: 61248-71-3
M. Wt: 194.31 g/mol
InChI Key: DBNOIHGFTJDLFS-UHFFFAOYSA-N
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Description

2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one is a chemical compound with a unique structure characterized by a cyclohexene ring substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylcyclohex-3-en-1-one with ethylating agents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylcyclohex-3-en-1-one
  • 2,5-Dimethylcyclohex-3-en-1-one
  • 2,6-Diethylcyclohex-3-en-1-one

Uniqueness

2,5-Diethyl-2,4,6-trimethylcyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61248-71-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2,5-diethyl-2,4,6-trimethylcyclohex-3-en-1-one

InChI

InChI=1S/C13H22O/c1-6-11-9(3)8-13(5,7-2)12(14)10(11)4/h8,10-11H,6-7H2,1-5H3

InChI Key

DBNOIHGFTJDLFS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(=O)C(C=C1C)(C)CC)C

Origin of Product

United States

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